Serratamic acid is a lipoamino acid originally isolated from the bacterium Serratia marcescens. [, , ] It is classified as a linear amide composed of L-serine and D-3-hydroxydecanoic acid. [, ] While its exact biochemical role in Serratia marcescens remains unclear, it serves as a building block for serratamolide, a cyclic depsipeptide also found in the bacterium. [, ] Serratamic acid is considered a potential intermediate in the biosynthesis of serratamolide. []
Serratamic acid is predominantly isolated from the culture of Serratia marcescens, a Gram-negative bacterium known for its ability to produce various bioactive metabolites. The compound can be classified as an acyl amino acid, specifically an N-acyl derivative of serine, with the molecular formula . Its structure features a long hydrocarbon chain, which contributes to its amphipathic nature, making it relevant in various biochemical interactions.
The synthesis of serratamic acid can be achieved through several methods, including:
Serratamic acid exhibits a complex molecular structure characterized by:
The molecular configuration allows for hydrogen bonding due to the hydroxyl group, and its long hydrophobic tail contributes to membrane interactions. The melting point of serratamic acid is reported at approximately 144°C .
Serratamic acid participates in various chemical reactions, including:
The mechanism of action of serratamic acid primarily involves its interaction with cell membranes. Its amphipathic nature allows it to integrate into lipid bilayers, leading to:
Serratamic acid possesses several notable physical and chemical properties:
These properties make serratamic acid suitable for various applications in biochemical research and pharmaceutical development .
Serratamic acid has diverse applications across several scientific fields:
Serratamic acid (C₁₀H₁₉NO₃), also termed N-[(3R)-3-hydroxydecanoyl]-L-serine, is a specialized metabolite primarily synthesized by Serratia marcescens and related species. Its production is governed by non-ribosomal peptide synthetase (NRPS) machinery encoded within the serrawettin biosynthetic gene cluster [1] [3]. Key genes identified through comparative genomics include:
The gene cluster architecture is conserved across Serratia spp., with swrW present in 17 of 84 sequenced genomes [1]. AntiSMASH software analysis confirms this cluster's boundary spans ~10 kb, housing seven open reading frames essential for functional assembly [7]. Disruption of wbbA (a putative glycosyltransferase within the cluster) abolishes serratamic acid production, highlighting its cofactor role [7].
Table 1: Core Genes in Serratamic Acid Biosynthesis
Gene | Function | Domain Architecture | Frequency in Serratia Genomes |
---|---|---|---|
swrW | NRPS for L-serine activation | C-A-T-TE | 17/84 |
rmlD | dTDP-rhamnose biosynthesis | Epimerase | Universal in producing strains |
wbbA | Glycosyltransferase (accessory) | GT-A family | Cluster-specific |
fabH | β-ketoacyl-ACP synthase | Condensation | Core metabolic gene |
Serratamic acid biosynthesis requires two primary precursors:
Notably, hydroxy fatty acid precursors are not assimilated from exogenous sources due to substrate specificity of the acyl-ACP synthetase. FASII disruption halts serratamic acid production even in fatty acid-rich environments [8]. In S. marcescens MSRBB2, feeding experiments with ¹³C-acetate demonstrated labeled carbon flux into the decanoyl chain, confirming de novo synthesis [3].
Table 2: Precursor Biosynthetic Routes
Precursor | Biosynthetic Origin | Key Enzymes | Incorporation Efficiency |
---|---|---|---|
L-Serine | 3-Phosphoglycerate → Serine pathway | SerA, SerB, SerC | >95% (based on ¹³C labeling) |
(3R)-3-hydroxydecanoic acid | FASII elongation cycle | FabH, FabG, FabZ, FabI | Dependent on malonyl-CoA pool size |
Acyl-ACP carrier | Phosphopantetheinylation | ACP synthase | Essential for NRPS recognition |
Serratamic acid production is dynamically regulated by environmental cues through interconnected systems:
Genomic analysis of 664 Serratia strains reveals lineage-specific regulators: luxR homologs are absent in insect-pathogenic S. entomophila but present in clinical S. marcescens, correlating with niche-dependent expression patterns [9].
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